molecular formula C14H10Cl3N5 B8599236 6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole

6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole

Cat. No.: B8599236
M. Wt: 354.6 g/mol
InChI Key: QTLIOJJPRQNFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole core, a pyrimidine ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole is unique due to its combination of a benzimidazole core, a pyrimidine ring, and an azetidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H10Cl3N5

Molecular Weight

354.6 g/mol

IUPAC Name

6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole

InChI

InChI=1S/C14H10Cl3N5/c15-8-1-2-10-11(3-8)20-12(19-10)7-5-22(6-7)13-9(16)4-18-14(17)21-13/h1-4,7H,5-6H2,(H,19,20)

InChI Key

QTLIOJJPRQNFMN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC(=NC=C2Cl)Cl)C3=NC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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